molecular formula C15H19N3OS B2478074 N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide CAS No. 1223695-29-1

N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide

Cat. No.: B2478074
CAS No.: 1223695-29-1
M. Wt: 289.4
InChI Key: RHONVDLLRYKMSD-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is a complex organic compound that features a unique combination of a cyanocyclopentyl group and a thieno[3,2-c]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of various substituted amines with methyl cyanoacetate under solvent-free conditions at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at elevated temperatures (around 70°C) for several hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent like dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biological processes. For example, it may interact with metabotropic glutamate receptors (mGluRs) to exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyanocyclopentyl group and a thieno[3,2-c]pyridine moiety sets it apart from other similar compounds, potentially offering unique therapeutic benefits and applications in scientific research.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c16-11-15(5-1-2-6-15)17-14(19)10-18-7-3-13-12(9-18)4-8-20-13/h4,8H,1-3,5-7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHONVDLLRYKMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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